molecular formula C10H8F2O2 B1586453 4,4-Difluoro-1-phenylbutane-1,3-dione CAS No. 62679-61-2

4,4-Difluoro-1-phenylbutane-1,3-dione

Cat. No.: B1586453
CAS No.: 62679-61-2
M. Wt: 198.17 g/mol
InChI Key: JTIPWONXTZMDOK-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-phenylbutane-1,3-dione is a fluorinated β-diketone ligand.

Preparation Methods

4,4-Difluoro-1-phenylbutane-1,3-dione can be synthesized by reacting acetophenone with methyl-difluoroacetate . The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetophenone, followed by the addition of methyl-difluoroacetate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent any side reactions.

Chemical Reactions Analysis

4,4-Difluoro-1-phenylbutane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diketone to the corresponding alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,4-Difluoro-1-phenylbutane-1,3-dione has several scientific research applications:

    Biology: The compound’s metal complexes are investigated for their biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the potential therapeutic applications of these metal complexes in treating various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.

Comparison with Similar Compounds

4,4-Difluoro-1-phenylbutane-1,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4,4-difluoro-1-phenylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c11-10(12)9(14)6-8(13)7-4-2-1-3-5-7/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIPWONXTZMDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378940
Record name 4,4-difluoro-1-phenylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62679-61-2
Record name 4,4-difluoro-1-phenylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-difluoro-1-phenylbutane-1,3-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4,4-Difluoro-1-phenylbutane-1,3-dione in organic synthesis?

A1: this compound is a valuable building block in organic synthesis, particularly for constructing fluorine-containing heterocycles. It participates in radical cyclization reactions with dienes, leading to the formation of 4,5-dihydrofurans bearing a difluoroacetyl group. [] This reaction, typically mediated by manganese(III) acetate, offers a synthetic route to diversely substituted dihydrofurans, which are important structural motifs in various natural products and pharmaceuticals.

Q2: How does the presence of fluorine atoms influence the reactivity of this compound?

A2: The incorporation of fluorine atoms significantly affects the reactivity of this compound compared to its non-fluorinated counterparts. The electron-withdrawing nature of fluorine atoms enhances the electrophilicity of the carbonyl groups, making it more susceptible to nucleophilic attack. [] Additionally, the C-F bond's high bond dissociation energy can influence reaction pathways, favoring radical mechanisms as observed in the radical cyclization with dienes.

Q3: Can this compound act as a ligand in coordination chemistry?

A3: Yes, this compound can function as a bidentate ligand in coordination chemistry, coordinating to metal centers through its two oxygen atoms from the carbonyl groups. For instance, it forms complexes with copper, as demonstrated in the synthesis and characterization of [Cu(L1)(dfpb)2], where Hdfpb represents this compound. [] The presence of fluorine atoms in the ligand can impact the complex's properties, such as its stability and electronic structure.

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